5-bromo-N1,N1,N3,N3-tetraphenylbenzene-1,3-diamine
Description
5-Bromo-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom and four phenyl groups attached to a 1,3-benzenediamine core
Properties
IUPAC Name |
5-bromo-1-N,1-N,3-N,3-N-tetraphenylbenzene-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23BrN2/c31-24-21-29(32(25-13-5-1-6-14-25)26-15-7-2-8-16-26)23-30(22-24)33(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHGZIWKFOLVJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)Br)N(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine typically involves the bromination of N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine may involve a multi-step process starting from readily available raw materials. The process includes the synthesis of N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine followed by its bromination. The reaction conditions are optimized to achieve high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives.
Reduction Reactions: The nitro groups can be reduced to amines under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromine atom.
Oxidation Reactions: Quinone derivatives.
Reduction Reactions: Amines with reduced nitro groups.
Scientific Research Applications
5-Bromo-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine involves its interaction with specific molecular targets. The bromine atom and phenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of enzymes or receptors, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine
- 5-Fluoro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine
- 5-Iodo-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine
Uniqueness
5-Bromo-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with molecular targets.
Biological Activity
5-Bromo-N1,N1,N3,N3-tetraphenylbenzene-1,3-diamine is an organic compound notable for its complex structure, which includes a central benzene ring with two amino groups and four phenyl substituents. This unique configuration contributes to its potential biological activity, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of this compound, detailing its synthesis, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C30H28BrN2
- Molecular Weight : 436.39 g/mol
- Structure : The compound features a bromine atom attached to a benzene ring, which enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the bromination of N1,N1,N3,N3-tetraphenylbenzene-1,3-diamine. The reaction is conducted under controlled conditions using bromine or bromine-containing reagents in inert solvents like dichloromethane or chloroform. This process ensures selective bromination at the desired position on the benzene ring.
Anticancer Potential
Research indicates that diamines and their derivatives can exhibit anticancer properties. The structural characteristics of this compound suggest it may interact with cellular pathways involved in cancer progression. Studies focusing on related compounds have shown that similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
The mechanism through which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The amino groups may interact with active sites on enzymes, inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways within cells.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Activity | A study on derivatives of benzene diamines demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting that structural modifications could enhance efficacy. |
| Antimicrobial Testing | Compounds with similar structures were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition, indicating potential for further exploration of this compound in this area. |
| In vitro Studies | Preliminary studies indicated that brominated aromatic amines can influence apoptosis pathways in cancer cells, warranting further investigation into this compound's specific mechanisms. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
